Agn-PC-0LR9JA

Description

Agn-PC-0LR9JA (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits unique physicochemical properties, including a logP (octanol-water partition coefficient) range of 0.61–2.15, indicating moderate lipophilicity, and a solubility of 0.24 mg/mL in aqueous solutions . Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water solvent system at 75°C for 1.33 hours .

Key pharmacological parameters include:

Properties

CAS No. |

4617-65-6 |

|---|---|

Molecular Formula |

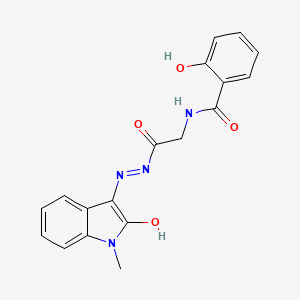

C18H16N4O4 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

2-hydroxy-N-[2-[(2-hydroxy-1-methylindol-3-yl)diazenyl]-2-oxoethyl]benzamide |

InChI |

InChI=1S/C18H16N4O4/c1-22-13-8-4-2-6-11(13)16(18(22)26)21-20-15(24)10-19-17(25)12-7-3-5-9-14(12)23/h2-9,23,26H,10H2,1H3,(H,19,25) |

InChI Key |

HFMIRKOUBIMJFS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0LR9JA typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Industrial methods often employ advanced techniques such as flow chemistry and high-throughput screening to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0LR9JA undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to complex molecules with enhanced properties or functionalities.

Scientific Research Applications

Agn-PC-0LR9JA has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: this compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

Industry: The compound is used in the production of materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Agn-PC-0LR9JA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Agn-PC-0LR9JA belongs to a class of halogenated arylboronic acids. Below is a detailed comparison with structurally analogous compounds (similarity scores: 0.71–0.87) from the same chemical family :

Table 1: Structural and Pharmacokinetic Comparison

| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |

| Molecular Weight (g/mol) | 235.27 | 219.26 | 253.75 |

| LogP (XLOGP3) | 2.15 | 1.98 | 2.89 |

| Solubility (mg/mL) | 0.24 | 0.31 | 0.18 |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 |

| Brenk Alerts | 1.0 | 0.0 | 1.0 |

| Synthetic Accessibility | 2.07 | 1.85 | 2.40 |

Key Findings:

The higher logP in dichlorinated analogs correlates with increased hydrophobicity, which may enhance tissue retention but reduce aqueous solubility.

Synthetic Complexity :

- This compound’s synthetic accessibility score (2.07) is intermediate, reflecting the balance between bromine/chlorine substitution and boronic acid stability. Dichlorinated derivatives (e.g., 6-Bromo-2,3-dichlorophenyl) require more complex purification steps (score: 2.40) .

In contrast, (3-Bromo-5-chlorophenyl)boronic acid lacks this alert, making it safer for prolonged biological use .

Solubility vs. Bioavailability :

- Despite lower solubility (0.24 mg/mL), this compound’s bioavailability score (0.55) exceeds that of the dichlorinated analog (0.48), likely due to optimized GI absorption and BBB penetration .

Table 2: Strategic Recommendations for Analog Optimization

| Parameter | This compound | Recommended Modifications |

|---|---|---|

| Reactivity | High (Brenk 1.0) | Replace bromine with fluorine |

| Solubility | 0.24 mg/mL | Introduce polar substituents (e.g., -OH) |

| Synthetic Complexity | 2.07 | Optimize catalyst systems for lower steps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.